Cas no 18237-77-9 ( )

  structure
  structure
Product Name: 
CAS No:18237-77-9
MF:C11H14Cl2N2O
MW:261.147660732269
CID:907032
PubChem ID:99853
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • N-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydroxylamine
    • 4-[Bis-(2-chloraethyl)amino]-2-methyl-benzaldehyd-thiosemicarbazon
    • 4-[Bis-(2-chlor-aethyl)-amino]-benzaldehyd-cyclopropylcarbonylhydrazon
    • 4-[Bis-(2-chlor-aethyl)-amino]-benzaldehyd-oxim
    • 4-[bis-(2-chloro-ethyl)-amino]-benzaldehyde-oxime
    • 4-< Bis-(2-chloraethyl)amino> -2-methyl-benzaldehyd-thiosemicarbazon
    • 4-< Bis-(2-chlor-aethyl)-amino> -benzaldehyd-cyclopropylcarbonylhydrazon
    • NSC62732
    • NSC-240387
    • 4-(Bis(2-chloroethyl)amino)benzaldehyde oxime
    • DTXSID20939580
    • 18237-77-9
    • Benzaldehyde, p-(bis(2-chloroethyl)amino)-, oxime
    • BENZALDEHYDE, 4-(BIS(2-CHLOROETHYL)AMINO)-, OXIME
    • UNII-TAV7J3TQT3
    • TAV7J3TQT3
    • p-(BIS(2-CHLOROETHYL)AMINO)BENZALDEHYDE OXIME
    • N-({4-[Bis(2-chloroethyl)amino]phenyl}methylidene)hydroxylamine
    • NSC 240387
    • &nbsp;
    • Inchi: 1S/C11H14Cl2N2O/c12-5-7-15(8-6-13)11-3-1-10(2-4-11)9-14-16/h1-4,9,16H,5-8H2
    • InChI Key: FXVFBBQKGSWGPW-UHFFFAOYSA-N
    • SMILES: ClCCN(C1C=CC(C=NO)=CC=1)CCCl

Computed Properties

  • Exact Mass: 260.04852
  • Monoisotopic Mass: 260.0483185g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • PSA: 35.83
  • LogP: 2.77870
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